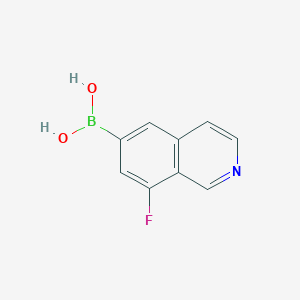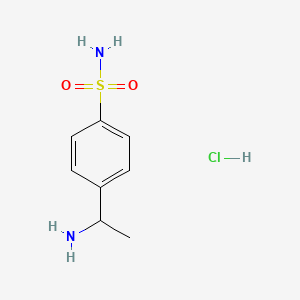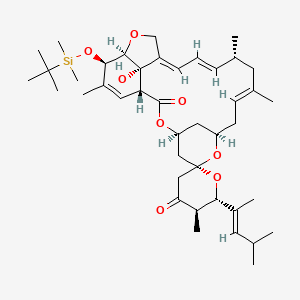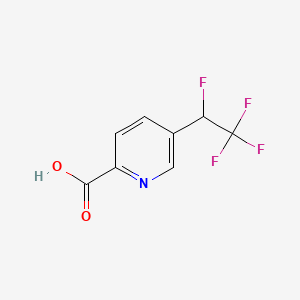
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound known for its unique structural properties. It is characterized by the presence of a propane-2,2-diyl group linked to two 4,1-phenylene groups, which are further connected to tert-butyldimethylsilane groups through oxygen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) typically involves a multi-step process. One common method includes the reaction of propane-2,2-diylbis(4,1-phenylene) with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new silyl derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties .
Biology: The compound is used in biological research for the modification of biomolecules. Its silyl groups can protect sensitive functional groups during chemical reactions, allowing for selective modifications .
Medicine: In medicinal chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for the development of prodrugs and other therapeutic agents .
Industry: Industrially, the compound is used in the production of high-performance polymers and coatings. Its unique structural properties contribute to the development of materials with improved mechanical and thermal stability .
Mechanism of Action
The mechanism of action of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) involves its ability to undergo various chemical transformationsThis reactivity is crucial for its applications in synthesis and material science .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silyl groups. These interactions can modulate biological pathways and contribute to its potential therapeutic effects .
Comparison with Similar Compounds
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has similar structural features but lacks the silyl groups, making it less reactive in certain applications.
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): This compound contains acrylate groups, which provide different reactivity and applications compared to the silyl derivative.
Uniqueness: The presence of tert-butyldimethylsilane groups in ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) imparts unique reactivity and stability, making it suitable for a wide range of applications in synthesis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C27H44O2Si2 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
tert-butyl-[4-[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-yl]phenoxy]-dimethylsilane |
InChI |
InChI=1S/C27H44O2Si2/c1-25(2,3)30(9,10)28-23-17-13-21(14-18-23)27(7,8)22-15-19-24(20-16-22)29-31(11,12)26(4,5)6/h13-20H,1-12H3 |
InChI Key |
UBQOPYRGNNTVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13451418.png)








![6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid](/img/structure/B13451463.png)



